4-(Azidomethyl)-1-tert-butylpyrazole
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Description
4-(Azidomethyl)-1-tert-butylpyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazole derivative that contains an azide functional group, which makes it a versatile precursor for the synthesis of various organic compounds. In
Scientific Research Applications
Synthesis of Various Heterocycles
Organic azides such as “4-(Azidomethyl)-1-tert-butylpyrazole” can be used in the synthesis of various heterocycles. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
Catalyst in Domino Reactions
This compound can be used in one-pot domino reactions. These reactions involve the synthesis of various heterocycles from organic azides .
Utility in Chemoselectivity
“4-(Azidomethyl)-1-tert-butylpyrazole” can be used in chemoselectivity favoring C−H and C-N bonds. This is particularly useful in the synthesis of complex organic compounds .
Use in Nucleophilic Addition
This compound can be used in nucleophilic addition reactions, such as Aza-Michael addition .
Use in Cycloaddition Reactions
“4-(Azidomethyl)-1-tert-butylpyrazole” can be used in cycloaddition reactions, such as [3+2] cycloaddition .
Use in Mixed Addition/Cyclization/Oxygen
This compound can be used in mixed addition/cyclization/oxygen reactions. This is a type of reaction that involves the addition of a compound to a substrate, followed by cyclization and oxygen insertion .
Use in Insertion Reaction of C-H Amination
“4-(Azidomethyl)-1-tert-butylpyrazole” can be used in the insertion reaction of C-H amination. This is a type of reaction that involves the insertion of a nitrogen atom into a carbon-hydrogen bond .
Synthesis of New Triazole-Bispidinone Scaffolds
This compound can be used in the synthesis of new triazole-bispidinone scaffolds. These scaffolds can be used in various applications, including medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .
properties
IUPAC Name |
4-(azidomethyl)-1-tert-butylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-8(2,3)13-6-7(5-11-13)4-10-12-9/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESYKRVSGMDENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-1-tert-butylpyrazole |
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